molecular formula C23H20ClN5O2S B2399427 3-[({[(4-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide CAS No. 1111170-92-3

3-[({[(4-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide

Cat. No.: B2399427
CAS No.: 1111170-92-3
M. Wt: 465.96
InChI Key: ZDICGXPHKNXJGB-UHFFFAOYSA-N
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Description

“3-[({[(4-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide” is a complex organic compound that belongs to the class of triazolopyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-[({[(4-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide” typically involves multi-step organic reactions. The process may start with the preparation of the triazolopyridine core, followed by the introduction of the chlorobenzylamino and oxoethylthio groups. The final step involves the coupling of the triazolopyridine intermediate with the 4-methylphenyl group under specific reaction conditions such as temperature, solvent, and catalysts.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and purity. This may include the use of high-throughput screening techniques, advanced purification methods, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino and thio groups.

    Reduction: Reduction reactions can occur at the oxo group, converting it to a hydroxyl group.

    Substitution: Substitution reactions may involve the replacement of the chlorobenzyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, triazolopyridine derivatives are often studied for their potential as enzyme inhibitors or receptor modulators. This compound may exhibit similar properties, making it a candidate for drug discovery and development.

Medicine

Medicinal applications of this compound may include its use as an anti-inflammatory, antimicrobial, or anticancer agent. Its ability to interact with specific molecular targets makes it a promising candidate for therapeutic development.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “3-[({[(4-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide” likely involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or modulate the activity of these targets, leading to its observed biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Triazolopyridine Derivatives: Compounds with similar triazolopyridine cores, such as “3-(2-oxoethylthio)-N-phenyl[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide”.

    Chlorobenzylamino Compounds: Compounds containing the chlorobenzylamino group, such as “N-(4-chlorobenzyl)-2-oxoethylamine”.

    Methylphenyl Derivatives: Compounds with the 4-methylphenyl group, such as “N-(4-methylphenyl)acetamide”.

Uniqueness

The uniqueness of “3-[({[(4-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide” lies in its combination of functional groups and the triazolopyridine core. This unique structure may confer specific biological activities and chemical reactivity that are not observed in other similar compounds.

Properties

IUPAC Name

3-[2-[(4-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN5O2S/c1-15-2-9-19(10-3-15)26-22(31)17-6-11-20-27-28-23(29(20)13-17)32-14-21(30)25-12-16-4-7-18(24)8-5-16/h2-11,13H,12,14H2,1H3,(H,25,30)(H,26,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDICGXPHKNXJGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CN3C(=NN=C3SCC(=O)NCC4=CC=C(C=C4)Cl)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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